![molecular formula C8H8N2O2 B13636161 n-[(e)-(4-Nitrophenyl)methylene]methanamine CAS No. 877-80-5](/img/structure/B13636161.png)
n-[(e)-(4-Nitrophenyl)methylene]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-methyl[(4-nitrophenyl)methylidene]amine is an organic compound characterized by the presence of a nitrophenyl group attached to a methylideneamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl[(4-nitrophenyl)methylidene]amine typically involves the condensation reaction between 4-nitrobenzaldehyde and methylamine. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:
4-nitrobenzaldehyde+methylamine→(E)-methyl[(4-nitrophenyl)methylidene]amine+water
Industrial Production Methods
Industrial production of (E)-methyl[(4-nitrophenyl)methylidene]amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-methyl[(4-nitrophenyl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro-substituted imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of (E)-methyl[(4-aminophenyl)methylidene]amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro-substituted imines, amine-substituted imines, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(E)-methyl[(4-nitrophenyl)methylidene]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-methyl[(4-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-methyl[(4-aminophenyl)methylidene]amine: Similar structure but with an amine group instead of a nitro group.
(E)-methyl[(4-chlorophenyl)methylidene]amine: Contains a chlorine substituent instead of a nitro group.
(E)-methyl[(4-methoxyphenyl)methylidene]amine: Features a methoxy group in place of the nitro group.
Uniqueness
(E)-methyl[(4-nitrophenyl)methylidene]amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various redox reactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
877-80-5 |
|---|---|
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
N-methyl-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C8H8N2O2/c1-9-6-7-2-4-8(5-3-7)10(11)12/h2-6H,1H3 |
Clé InChI |
KXVFTZOZYASDRU-UHFFFAOYSA-N |
SMILES canonique |
CN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





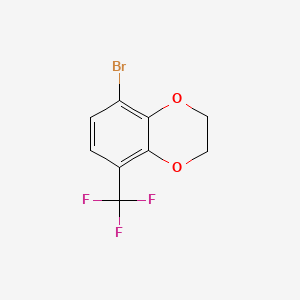
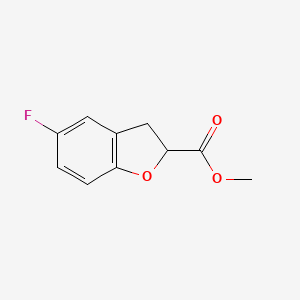
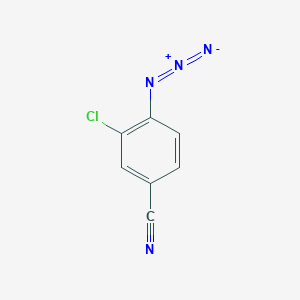
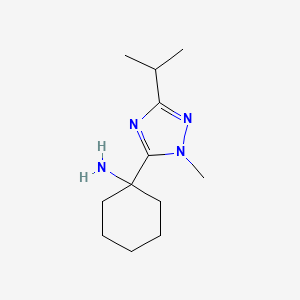
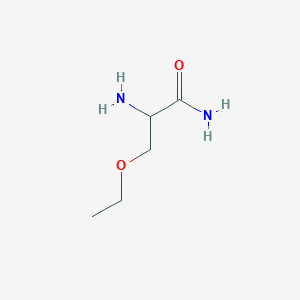


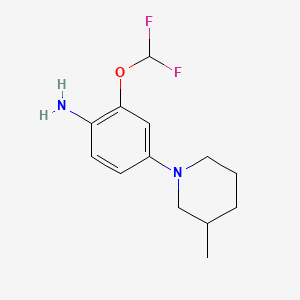
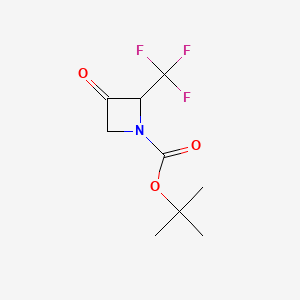
![3-Methylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B13636162.png)

